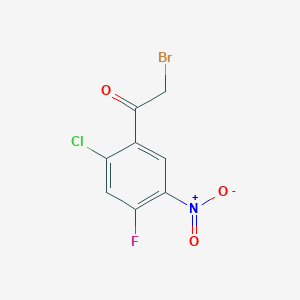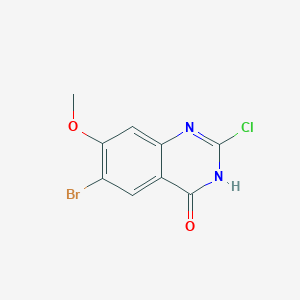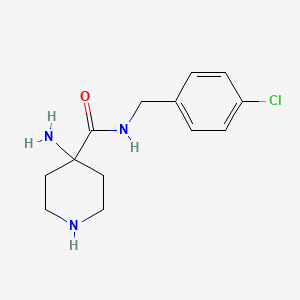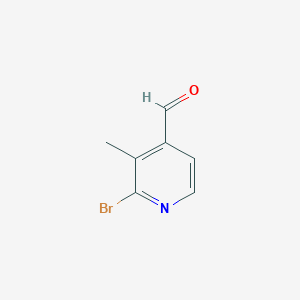
2-Bromo-3-methylisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-methylisonicotinaldehyde is an organic compound that belongs to the class of halogenated aldehydes It is characterized by the presence of a bromine atom and a methyl group attached to an isonicotinaldehyde backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylisonicotinaldehyde typically involves the bromination of 3-methylisonicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions: 2-Bromo-3-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Boronic acids, palladium catalysts, and suitable bases like potassium carbonate.
Major Products Formed:
Oxidation: 2-Bromo-3-methylisonicotinic acid.
Reduction: 2-Bromo-3-methylisonicotinalcohol.
Substitution: Various substituted isonicotinaldehyde derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-3-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-3-methylisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets. Additionally, the compound may modulate specific signaling pathways, depending on its structural features and the biological context.
相似化合物的比较
- 2-Bromo-4-methylisonicotinaldehyde
- 3-Bromo-4-methylisonicotinaldehyde
- 2-Chloro-3-methylisonicotinaldehyde
Comparison: 2-Bromo-3-methylisonicotinaldehyde is unique due to the specific positioning of the bromine and methyl groups on the isonicotinaldehyde backbone. This positioning can influence its reactivity, binding properties, and overall chemical behavior. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity, making it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C7H6BrNO |
|---|---|
分子量 |
200.03 g/mol |
IUPAC 名称 |
2-bromo-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3 |
InChI 键 |
TYSDHHZQIGTEAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


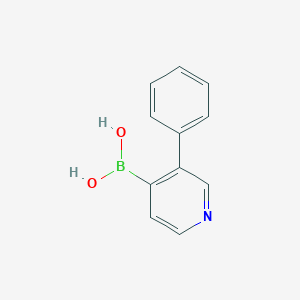
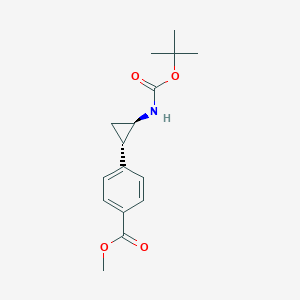
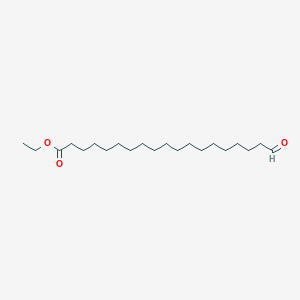
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)
